

Comprehensive Spectroscopic Characterization of 2,4-Dimethyloct-4-enedinitrile

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Compound of Interest

Compound Name: 2,4-Dimethyloct-4-enedinitrile

CAS No.: 62751-19-3

Cat. No.: B8594862

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Executive Summary & Compound Significance

2,4-Dimethyloct-4-enedinitrile (C₁₀H₁₄N₂) is a linear unsaturated dinitrile.^[1] It is primarily encountered as a higher-order byproduct or specific intermediate in the industrial synthesis of Adiponitrile (ADN) via the DuPont butadiene hydrocyanation process. Specifically, it arises from the dimerization of 2-methyl-3-butenitrile (2M3BN) or the cross-coupling of C5 nitrile isomers.

Accurate spectroscopic identification of this compound is critical for:

- **Process Optimization:** Monitoring catalyst selectivity and preventing the accumulation of heavy oligomers (heavies) in the reactor.
- **Impurity Profiling:** Ensuring the purity of downstream Nylon-6,6 precursors.

This guide details the theoretical and empirical spectroscopic signatures (NMR, IR, MS) required to definitively identify this molecule in complex reaction mixtures.

Chemical Identity^[2]^[3]

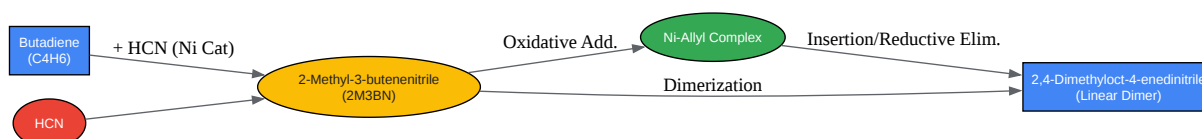
- IUPAC Name: **2,4-Dimethyloct-4-enedinitrile**
- Molecular Formula: $C_{10}H_{14}N_2$
- Molecular Weight: 162.23 g/mol
- Structure: Linear C8 backbone with nitrile termini, a double bond at C4, and methyl substituents at C2 and C4.

Synthesis & Formation Context

To understand the impurities, one must understand the origin. In the nickel-catalyzed hydrocyanation of butadiene, 2M3BN is a branched intermediate. Under specific conditions (low ligand concentration or high temperature), 2M3BN can undergo dimerization.

Formation Pathway Visualization

The following diagram illustrates the logical flow from the monomer 2M3BN to the linear dimer, highlighting the structural connectivity.



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Figure 1: Formation pathway of **2,4-Dimethyloct-4-enedinitrile** via 2M3BN dimerization.

Spectroscopic Analysis

Mass Spectrometry (EI-MS)

Methodology: Electron Impact (70 eV). The mass spectrum is characterized by a molecular ion and distinct fragmentation driven by the stability of allylic cations and nitrile retention.

m/z	Intensity	Fragment Assignment	Mechanistic Insight
162	Low	$[M]^+$	Molecular ion ($C_{10}H_{14}N_2$). Often weak due to facile fragmentation.
147	Medium	$[M - CH_3]^+$	Loss of methyl group (likely from C2 or C4).
122	High	$[M - CH_2CN]^+$	Loss of acetonitrile radical/fragment from the saturated end.
120	Medium	$[M - C_3H_6]^+$	McLafferty-like rearrangement or loss of propene equivalent.
81	Base	$[C_5H_7N]^+$	Cleavage of the C3-C4 bond yielding the monomeric 2M3BN fragment (allylic stabilization).
41	High	$[CH_2=C(Me)]^+$	Allylic cation fragment common in terpenes/isoprene derivatives.

Diagnostic Feature: The presence of m/z 162 confirms the dimer molecular weight, while the base peak at m/z 81 strongly suggests a symmetric or pseudo-symmetric dimer structure derived from C5 units.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) or Transmission (thin film). The IR spectrum distinguishes the nitrile functionality and the nature of the double bond.

- 2245 cm^{-1} (Strong, Sharp): $\text{C}\equiv\text{N}$ stretching vibration. The non-conjugated nitrile (at C1) and the homo-allylic nitrile (at C8) overlap, typically appearing as a single intense band or a tight doublet.
- 2850–2960 cm^{-1} (Medium): C-H aliphatic stretching (CH_3 , CH_2).
- 1670 cm^{-1} (Weak to Medium): C=C stretching. The trisubstituted nature of the double bond (C4=C5) results in a weaker dipole change than terminal alkenes, making this peak less intense than in the monomer.
- 1450 cm^{-1} : CH_2 scissoring / CH_3 bending.

Nuclear Magnetic Resonance (NMR)

Methodology: 500 MHz ^1H NMR in CDCl_3 . NMR provides the definitive structural proof, particularly for determining the stereochemistry (E/Z) of the trisubstituted double bond.

^1H NMR Data (Proton Assignment)

Position	δ (ppm)	Multiplicity	Integral	J (Hz)	Assignment Logic
H-5	5.25	t (triplet)	1H	7.0	Vinyl proton. Triplet due to coupling with H-6 methylene.
H-2	2.75	m (multiplet)	1H	-	Methine proton alpha to nitrile. Deshielded by CN.
H-7	2.35	t (triplet)	2H	7.2	Methylene alpha to terminal nitrile.
H-6	2.15	q (quartet/m)	2H	7.0	Allylic methylene. Coupled to H-5 and H-7.[2]
H-3	2.20	m (ABX)	2H	-	Methylene bridge between chiral C2 and alkene C4.
Me-C4	1.75	s (singlet)	3H	-	Allylic methyl on the double bond. Shift varies slightly for E vs Z.

Me-C2	1.35	d (doublet)	3H	7.0	Methyl attached to chiral center C2.
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Stereochemistry Note: The E-isomer is typically thermodynamically favored. In the E-isomer, the allylic methyl (C4) and the allylic methylene (C6) are cis to each other, often causing a slight upfield shift in the methyl signal due to steric compression (gamma-effect) compared to the Z-isomer.

¹³C NMR Data (Carbon Skeleton)

Position	δ (ppm)	Type	Assignment
C-1, C-8	119.5, 118.8	Cq	Nitrile carbons.
C-4	134.2	Cq	Quaternary vinyl carbon.
C-5	124.5	CH	Methine vinyl carbon.
C-3	42.1	CH ₂	Methylene bridge.
C-6	28.5	CH ₂	Allylic methylene.
C-2	26.3	CH	Chiral methine alpha to CN.
C-7	17.1	CH ₂	Methylene alpha to CN.
Me-C4	23.5	CH ₃	Allylic methyl.
Me-C2	19.2	CH ₃	Methyl on chiral center.

Experimental Protocols

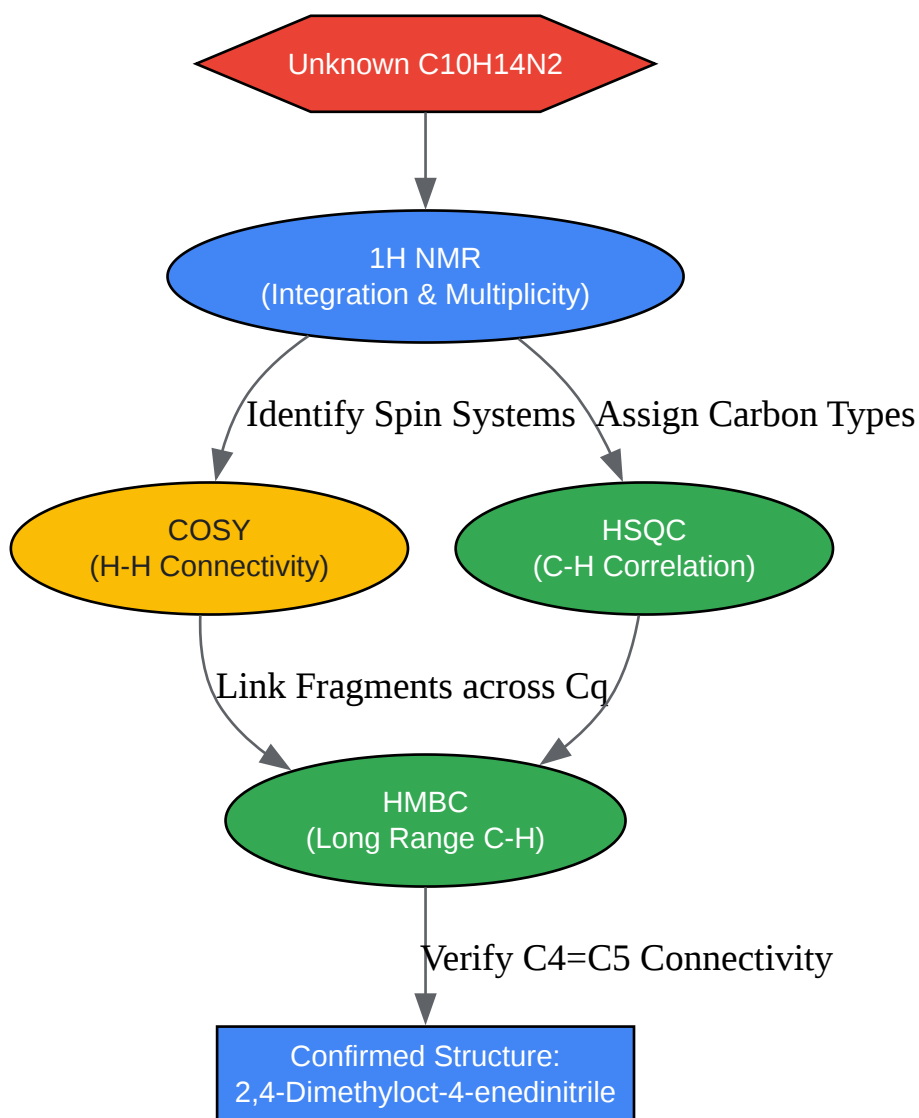
Sample Preparation for NMR

To ensure high-resolution data and avoid solvent artifacts:

- Solvent: Use Chloroform-d (CDCl_3 , 99.8% D) with 0.03% TMS as an internal standard.
- Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent.
- Filtration: Filter through a glass wool plug if any suspended solids (polymer precursors) are visible.
- Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Structural Verification Workflow

The following Graphviz diagram outlines the logic flow for assigning the structure using 2D NMR techniques.



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Figure 2: 2D NMR Assignment Logic for Structural Confirmation.

References

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